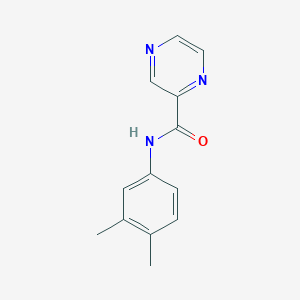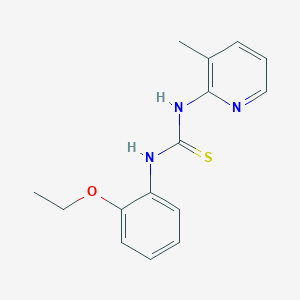![molecular formula C17H20N2O2 B5699829 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5699829.png)
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide, also known as CPI-455, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the indole class of organic compounds and has a molecular weight of 360.46 g/mol.
作用機序
The mechanism of action of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide is not fully understood, but it is believed to act as an inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene regulation by binding to acetylated histones and recruiting transcriptional machinery to activate gene expression. 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and thus inhibiting gene expression.
Biochemical and Physiological Effects:
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect against neurodegeneration. 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide has also been shown to alter gene expression in cancer cells, leading to changes in cell differentiation and proliferation.
実験室実験の利点と制限
One advantage of using 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide in lab experiments is its specificity for BET proteins, which allows for more targeted inhibition of gene expression. However, one limitation of using 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide is its relatively low potency compared to other BET inhibitors, which may require higher concentrations of the compound to achieve the desired effects.
将来の方向性
There are several future directions for research on 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide. One area of interest is the development of more potent BET inhibitors based on the structure of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide. Another area of interest is the investigation of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide's potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide and its effects on gene expression.
合成法
The synthesis of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide involves the reaction of 3-(cyclopropylcarbonyl)indole with N-isopropylacetamide in the presence of a catalyst. This reaction leads to the formation of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide as a white solid with a yield of 80%. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide has also been shown to have neuroprotective effects in a mouse model of Parkinson's disease and to reduce inflammation in a mouse model of colitis.
特性
IUPAC Name |
2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11(2)18-16(20)10-19-9-14(17(21)12-7-8-12)13-5-3-4-6-15(13)19/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLKNLILGAGJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699761.png)
![4-chloro-6-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B5699770.png)
![4-benzyl-1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5699786.png)
![1-[(10-chloro-9-anthryl)methyl]-4-ethylpiperazine](/img/structure/B5699793.png)
![1-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5699800.png)



![4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5699844.png)
![2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699861.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5699866.png)
![3-[(4-fluorobenzyl)thio]-5-(2-isopropoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5699867.png)
